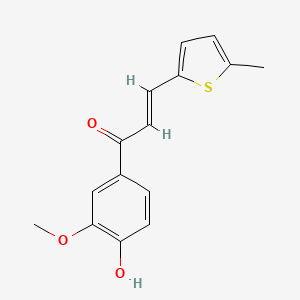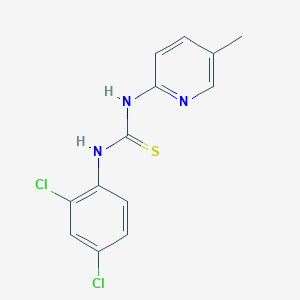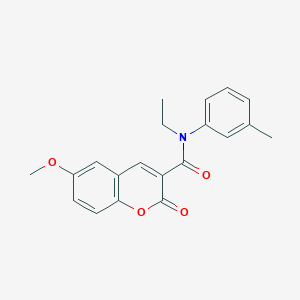![molecular formula C12H10BrClN2O B5799657 2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-chlorophenol](/img/structure/B5799657.png)
2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-chlorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-chlorophenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-chlorophenol involves the inhibition of various enzymes and proteins in microbial and cancer cells. It has been shown to inhibit the activity of DNA gyrase, an essential enzyme involved in DNA replication in bacteria. It also inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-chlorophenol are still being studied. However, it has been shown to have a cytotoxic effect on cancer cells and can induce apoptosis, or programmed cell death. It also has a bactericidal effect on various strains of bacteria and can inhibit the growth of fungi and viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-chlorophenol in lab experiments is its broad-spectrum antimicrobial activity. It can be used to study the mechanism of action of various enzymes and proteins involved in microbial and cancer cell growth. However, one of the limitations of using this compound is its potential toxicity to human cells, which could limit its use in clinical settings.
Zukünftige Richtungen
There are several future directions for the study of 2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-chlorophenol. One area of research is the development of new antimicrobial agents based on this compound. Another area of research is the study of its potential use in cancer therapy. Additionally, the biochemical and physiological effects of this compound need to be further studied to fully understand its mechanism of action. Finally, the potential toxicity of this compound to human cells needs to be further investigated to determine its safety for clinical use.
Conclusion:
In conclusion, 2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-chlorophenol is a promising compound with potential applications in various fields of scientific research. Its broad-spectrum antimicrobial activity and cytotoxic effects on cancer cells make it a promising candidate for the development of new antimicrobial agents and cancer therapies. However, further research is needed to fully understand its mechanism of action and potential toxicity to human cells.
Synthesemethoden
The synthesis of 2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-chlorophenol involves the reaction of 4-chlorophenol and 5-bromo-2-pyridinecarboxaldehyde in the presence of a reducing agent. The resulting product is a white crystalline solid that can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-chlorophenol has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new antimicrobial agents. Additionally, it has been shown to have anticancer activity and could be used in cancer therapy.
Eigenschaften
IUPAC Name |
2-[[(5-bromopyridin-2-yl)amino]methyl]-4-chlorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2O/c13-9-1-4-12(16-7-9)15-6-8-5-10(14)2-3-11(8)17/h1-5,7,17H,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOOGNQIGSJRFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CNC2=NC=C(C=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(5-Bromo-2-pyridinyl)amino]methyl}-4-chlorophenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-phenyl-3,6,7,8-tetrahydrocyclopenta[d]pyrazolo[3,4-b]pyridin-1-amine](/img/structure/B5799589.png)
![ethyl 3-[3-(acetyloxy)-1H-indol-2-yl]-2-cyanoacrylate](/img/structure/B5799596.png)
![3-[(3,5-dimethoxybenzoyl)hydrazono]-N-(2,3-dimethylphenyl)butanamide](/img/structure/B5799603.png)

![4-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzoyl}morpholine](/img/structure/B5799614.png)


![methyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5799641.png)

![ethyl 2-({[benzyl(2-hydroxyethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5799665.png)


